Cas no 1198283-75-8 (tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate)
tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(1-cyanopropylidene)-piperidine-1-carboxylate
- 1-(t-butoxycarbonyl)-4-(1-cyanopropylidene)piperidine
- FT-0684965
- RP07780
- SureCN514010
- Y7213
- 119828-37-4
- 1198283-75-8
- SCHEMBL514010
- AKOS015949317
- J-524578
- s11781
- tert-Butyl 4-(1-cyanopropylidene)piperidin-1-carboxylate
- TERT-BUTYL 4-(1-CYANOPROPYLIDENE)PIPERIDINE-1-CARBOXYLATE
- W-205054
- 1-(t-butoxycarbonyl)-4-(1-cyanopropylidene)-piperidine
- CS-0442336
- AS-82291
- DTXSID60678067
- VOLVRCOPABEBIC-UHFFFAOYSA-N
- TERT-BUTYL4-(1-CYANOPROPYLIDENE)PIPERIDINE-1-CARBOXYLATE
- tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate
-
- MDL: MFCD12026389
- Inchi: 1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3
- InChI Key: VOLVRCOPABEBIC-UHFFFAOYSA-N
- SMILES: O(C(N1CC/C(=C(/C#N)\CC)/CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 250.168127949g/mol
- Monoisotopic Mass: 250.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 53.3Ų
tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007845-1g |
tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate |
1198283-75-8 | 95% | 1g |
$400.00 | 2023-09-04 | |
| TRC | B811115-10mg |
tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate |
1198283-75-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B811115-50mg |
tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate |
1198283-75-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B811115-100mg |
tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate |
1198283-75-8 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM363316-1g |
tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate |
1198283-75-8 | 95%+ | 1g |
$324 | 2022-09-04 | |
| eNovation Chemicals LLC | Y1236419-500mg |
tert-Butyl 4-(1-cyanopropylidene)piperidin-1-carboxylate |
1198283-75-8 | 95% | 500mg |
$195 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1236419-1g |
tert-Butyl 4-(1-cyanopropylidene)piperidin-1-carboxylate |
1198283-75-8 | 95% | 1g |
$305 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1236419-500mg |
tert-Butyl 4-(1-cyanopropylidene)piperidin-1-carboxylate |
1198283-75-8 | 95% | 500mg |
$195 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1236419-1g |
tert-Butyl 4-(1-cyanopropylidene)piperidin-1-carboxylate |
1198283-75-8 | 95% | 1g |
$305 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1236419-500mg |
tert-Butyl 4-(1-cyanopropylidene)piperidin-1-carboxylate |
1198283-75-8 | 95% | 500mg |
$195 | 2025-02-19 |
tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate
Introduction to Tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate (CAS No. 1198283-75-8)
Tert-Butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate, with the chemical identifier CAS No. 1198283-75-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a 1-cyanopropylidene moiety, contribute to its unique chemical properties and make it a valuable candidate for further investigation.
The tert-butyl group, a branched alkyl group with the formula -C(CH₃)₃, is known for its steric hindrance and electron-donating effects. This feature can influence the reactivity and binding affinity of the molecule when interacting with biological targets. On the other hand, the 1-cyanopropylidene group, which can be considered as an alkyne derivative with a cyano substituent, introduces both electrophilic and nucleophilic sites that can participate in various chemical reactions. These structural elements combined make Tert-butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate a versatile scaffold for drug discovery.
In recent years, there has been growing interest in developing novel piperidine-based compounds for their potential applications in treating various diseases. Piperidine derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. The compound Tert-butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate has shown promise in preliminary studies as a potential lead compound for further development.
One of the key areas where this compound has been explored is in the treatment of neurological disorders. Piperidine derivatives are known to interact with multiple receptors and enzymes involved in neurotransmission. The unique structural features of Tert-butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate may enable it to selectively target specific pathways relevant to conditions such as depression, anxiety, and neurodegenerative diseases. Recent research has indicated that this compound exhibits inhibitory activity against certain enzymes that are implicated in these disorders, suggesting its therapeutic potential.
Another area of interest is the application of Tert-butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate in oncology research. Piperidine derivatives have been investigated for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation and survival. The structural motif present in this compound may allow it to interfere with critical signaling pathways that are dysregulated in cancer cells. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines, making it a promising candidate for further development as an anticancer agent.
The synthesis of Tert-butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group typically involves alkylation reactions, while the incorporation of the 1-cyanopropylidene moiety may require cyanation or condensation reactions. Advanced synthetic techniques such as transition metal catalysis have been employed to improve the efficiency and selectivity of these reactions.
In terms of pharmacokinetic properties, Tert-butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate has been evaluated for its solubility, stability, and metabolic profiles. These parameters are crucial for determining its bioavailability and potential side effects. Studies have shown that this compound exhibits moderate solubility in water and organic solvents, which is favorable for formulation development. Additionally, preliminary metabolic studies indicate that it is susceptible to biotransformation by cytochrome P450 enzymes, which could influence its pharmacokinetic behavior.
The development of novel pharmaceutical compounds often involves rigorous testing to assess their safety and efficacy before they can be translated into clinical use. Tert-butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate is currently undergoing preclinical studies to evaluate its potential as a therapeutic agent. These studies include toxicology assessments to determine its safety profile and pharmacodynamic studies to investigate its biological effects. The results from these studies will provide valuable insights into its potential therapeutic applications and guide further development efforts.
The significance of Tert-butyl 4-(1-Cyanopropylidene)piperidine-1-carboxylate lies not only in its structural uniqueness but also in its potential to address unmet medical needs. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in developing innovative treatments for various diseases. The ongoing investigations into its biological activities and pharmacological properties highlight its importance as a lead compound in drug discovery.
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